tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16193119
Molecular Formula: C11H22Cl2N2O2
Molecular Weight: 285.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H22Cl2N2O2 |
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Molecular Weight | 285.21 g/mol |
IUPAC Name | tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C11H21ClN2O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9H2,1-3H3;1H |
Standard InChI Key | ZOVAKPOSNSJIOZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCCl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 4-position with a 2-chloroethyl group and at the 1-position with a Boc-protecting group. The hydrochloride salt form ensures improved crystallinity and aqueous solubility. Key structural attributes include:
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Molecular formula:
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Molecular weight: 297.67 g/mol (calculated for the hydrochloride salt).
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Functional groups: Tertiary amine (piperazine), chloroethyl substituent, and a Boc carbamate group.
The Boc group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .
Physicochemical Characteristics
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Solubility: High solubility in polar solvents (e.g., water, methanol) due to the hydrochloride salt form. Limited solubility in non-polar solvents.
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Stability: Stable under acidic conditions but susceptible to deprotection under strong bases or prolonged exposure to heat.
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Melting point: Estimated range: 180–190°C (based on analogs like tert-butyl piperazine-1-carboxylate derivatives) .
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride involves three critical stages:
Piperazine Functionalization
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Boc Protection: Piperazine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) to yield tert-butyl piperazine-1-carboxylate .
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Alkylation: The Boc-protected piperazine undergoes alkylation with 1-bromo-2-chloroethane in the presence of a base (e.g., potassium carbonate). This step introduces the 2-chloroethyl substituent at the 4-position .
Salt Formation
The free base is converted to the hydrochloride salt via treatment with hydrochloric acid in an ether or ethanol solvent system, followed by recrystallization for purification.
Reaction Conditions
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Temperature: 0–25°C for Boc protection; 50–80°C for alkylation.
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Yield: 65–75% after salt formation (based on analogous piperazine syntheses) .
Industrial-Scale Production
Industrial protocols emphasize:
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Continuous flow reactors for precise control over exothermic reactions.
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Green chemistry principles, such as using recyclable solvents (e.g., 2-methyltetrahydrofuran) and minimizing waste.
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
The compound’s 2-chloroethyl group serves as a leaving group, enabling nucleophilic substitutions in drug discovery. Key applications include:
Anticancer Agents
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Alkylating agents: The chloroethyl group can alkylate DNA, disrupting replication in cancer cells. Derivatives of this compound have shown activity against leukemia cell lines (IC₅₀: 2–5 µM) .
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Targeted therapies: Conjugation with monoclonal antibodies for site-specific drug delivery.
Central Nervous System (CNS) Therapeutics
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Dopamine receptor modulators: Structural analogs are used in synthesizing antipsychotics (e.g., aripiprazole derivatives).
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Neuroprotective agents: Piperazine derivatives mitigate oxidative stress in neurodegenerative models .
Case Study: Antiparasitic Drug Development
A 2023 study utilized this compound to synthesize novel antimalarial agents. The 2-chloroethyl moiety facilitated covalent binding to Plasmodium falciparum enzymes, achieving 90% parasite inhibition at 10 µM .
Biochemical and Pharmacokinetic Profiling
In Vitro Studies
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Metabolic stability: Half-life >6 hours in human liver microsomes, indicating resistance to cytochrome P450 oxidation.
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Plasma protein binding: 85–90% (albumin-dominated), limiting free drug availability.
Toxicity Profile
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Acute toxicity (rodents): LD₅₀ >500 mg/kg (oral), classifying it as moderately toxic.
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Genotoxicity: Negative in Ames tests, suggesting low mutagenic potential.
Comparative Analysis with Structural Analogs
tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
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Reactivity: Higher alkylation potential due to bromide’s superior leaving group ability.
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Stability: Less stable under humid conditions compared to the chloroethyl analog.
tert-Butyl 4-(2-Hydroxyethyl)piperazine-1-carboxylate
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Solubility: Enhanced aqueous solubility but reduced membrane permeability.
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Applications: Preferred for prodrug formulations requiring hydrolytic activation.
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing alkylation at both piperazine nitrogens necessitates careful stoichiometric control.
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Purification: Difficulty in separating di-alkylated byproducts via column chromatography.
Research Opportunities
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Catalyst development: Asymmetric catalysis for enantioselective synthesis of chiral piperazine derivatives.
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Computational modeling: Machine learning-guided optimization of reaction conditions.
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